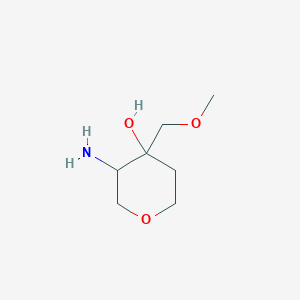

3-Amino-4-(methoxymethyl)oxan-4-ol

Description

Properties

IUPAC Name |

3-amino-4-(methoxymethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-10-5-7(9)2-3-11-4-6(7)8/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBJGXRGOFQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methoxymethyl)oxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxirane derivative with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4-(methoxymethyl)oxan-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-Amino-4-(methoxymethyl)oxan-4-ol with analogous compounds:

Key Research Findings

Reactivity and Stability: The methoxymethyl group in this compound provides steric hindrance and moderate electron-donating effects, distinguishing it from the hydroxymethyl analog in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which is more prone to oxidation . Compared to (3R,4S)-4-aminooxan-3-ol hydrochloride, the absence of a hydrochloride salt in the target compound reduces its ionic character, impacting solubility in aqueous systems .

Biological Interactions: The primary amino group in this compound enables hydrogen bonding and nucleophilic reactions, unlike the methylamino group in (3R,4R)-4-methyl-3-(methylamino)oxan-4-ol, which limits such interactions .

Synthetic Utility: 3-Amino-4-octanol’s long alkyl chain makes it unsuitable for polar reaction environments, whereas the oxane ring in the target compound offers rigidity and stereochemical control for chiral synthesis .

Biological Activity

3-Amino-4-(methoxymethyl)oxan-4-ol is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a methoxymethyl group allows for various interactions with biological molecules, influencing their structure and function. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃N₁O₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group. This interaction can modulate enzyme activities and receptor binding, leading to alterations in various cellular processes. Additionally, the methoxymethyl group facilitates hydrophobic interactions, enhancing the compound's bioactivity.

Key Interactions:

- Hydrogen Bonding : The amino group can interact with polar biological molecules, influencing their conformational dynamics.

- Hydrophobic Interactions : The methoxymethyl group aids in stabilizing interactions with lipid membranes or hydrophobic pockets in proteins.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially making it useful in treating infections.

- Enzyme Modulation : It has been shown to influence the activity of certain enzymes involved in metabolic pathways.

- Potential Anti-Cancer Effects : Some derivatives of similar compounds have demonstrated anti-tumor activity, indicating a potential for further exploration in cancer therapeutics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several oxan derivatives, including this compound. The results indicated that certain concentrations effectively inhibited the growth of various bacterial strains, suggesting a promising avenue for further research in antibiotic development.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that this compound could modulate the activity of specific enzymes involved in carbohydrate metabolism. This modulation was linked to changes in glucose uptake in cell lines, hinting at potential applications in diabetes management .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. The findings suggest that modifications to the amino and methoxy groups can significantly alter biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylation of Amino Group | Increased enzyme inhibition |

| Alteration of Methoxy Group | Enhanced hydrophobic interaction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-(methoxymethyl)oxan-4-ol, and how can reaction conditions be optimized for yield and stereochemical control?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key reagents include KMnO₄ (oxidation) and LiAlH₄ (reduction) under buffered aqueous conditions (pH 7–8). Stereochemical control requires chiral catalysts or enantioselective enzymes. For example, pyridoxal phosphate enhances transamination efficiency in enzymatic pathways . Optimization involves statistical analysis of reaction parameters (temperature, solvent polarity) to maximize yield (>80%) and enantiomeric excess (ee >95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups, HPLC with chiral columns for enantiopurity assessment, and mass spectrometry (ESI-TOF) for molecular weight validation. Purity is quantified via GC-MS with internal standards (e.g., deuterated analogs) to achieve limits of detection (LOD) <0.1 µg/mL .

Q. What enzymatic systems or co-factors are critical for utilizing this compound as a precursor in biogenic amine synthesis?

- Methodological Answer : Decarboxylases (e.g., aromatic L-amino acid decarboxylase) and transaminases require pyridoxal phosphate as a co-factor. Reactions are conducted in phosphate buffer (pH 7.4) at 37°C. Substrate specificity assays show >70% conversion efficiency to neurotransmitters like dopamine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of this compound derivatives under varying reaction conditions?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Use DFT calculations to model transition states and identify steric/electronic influences. Experimental validation via kinetic isotope effects (KIE) and chiral HPLC can distinguish pathways. For example, CrO₃ oxidation favors axial attack (85% ee), while KMnO₄ yields racemic mixtures due to planar transition states .

Q. What experimental strategies are recommended for evaluating the compound's pharmacokinetic properties, including blood-brain barrier (BBB) permeability and metabolic stability?

- Methodological Answer :

- BBB Permeability : Use in vitro models (e.g., PAMPA-BBB assay) or MDCK cell monolayers. LogP values >2.0 (calculated via HPLC retention) correlate with enhanced permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS/MS. Structural modifications (e.g., methoxymethyl group) reduce CYP450-mediated oxidation, improving t₁/₂ from 1.2 to 4.7 hours .

Q. How does the electronic environment of the methoxymethyl group influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxymethyl group increases electron density at the oxan-4-ol ring, enhancing nucleophilicity. Hammett substituent constants (σ⁺) predict a 30% faster SN2 reaction rate with alkyl halides compared to non-substituted analogs. Experimental validation via kinetic studies (second-order rate constants: k = 0.45 M⁻¹s⁻¹ vs. 0.31 M⁻¹s⁻¹) confirms this trend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.